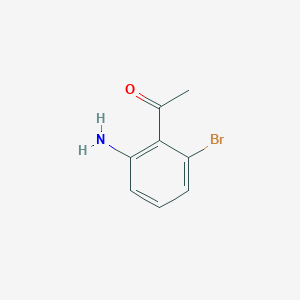
1-(2-Amino-6-bromophenyl)ethanone
Overview
Description
1-(2-Amino-6-bromophenyl)ethanone is an organic compound characterized by the presence of an amino group (-NH2) and a bromo group (-Br) on a phenyl ring, which is further attached to an ethanone group (a carbonyl group bonded to two carbon atoms)
Biochemical Analysis
Biochemical Properties
1-(2-Amino-6-bromophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the cytochrome P450 1A2 enzyme . This interaction can affect the metabolism of other compounds that are substrates of this enzyme. Additionally, this compound has been shown to have high gastrointestinal absorption and blood-brain barrier permeability .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CYP1A2 enzyme can lead to changes in the metabolism of drugs and other compounds within the cell . This can result in altered cellular functions and responses. Additionally, its high blood-brain barrier permeability suggests that it can affect neuronal cells and potentially influence neurological processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of these substrates in the body, potentially causing various physiological effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is stable when stored in a dark, dry place at temperatures between 2-8°C . Over time, its effects on cellular function may vary, depending on its concentration and the duration of exposure. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function. At higher doses, it can cause significant changes in metabolism and potentially toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as organ damage and altered physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, as a CYP1A2 inhibitor, it can affect the metabolic flux of other compounds that are substrates of this enzyme . This interaction can lead to changes in metabolite levels and overall metabolic balance within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has high gastrointestinal absorption and blood-brain barrier permeability, suggesting efficient transport across cellular membranes . This property allows it to accumulate in specific tissues, such as the brain, where it can exert its effects on neuronal cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interaction with the CYP1A2 enzyme suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found . This localization can influence its ability to inhibit the enzyme and affect cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-bromophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-aminoacetophenone followed by subsequent reactions to introduce the bromo group at the desired position on the phenyl ring. The reaction conditions typically include the use of brominating agents such as bromine (Br2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors or batch processes, depending on the specific requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The carbonyl group can be reduced to form an alcohol group (-OH).
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of 2-amino-6-bromonitrobenzene.
Reduction: Formation of 2-amino-6-bromophenylmethanol.
Substitution: Formation of various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-6-bromophenyl)ethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interactions of brominated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-bromophenyl)ethanone exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Amino-6-bromophenyl)ethanone can be compared with other similar compounds, such as:
2-Amino-6-bromophenol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Amino-6-bromonitrobenzene: Similar structure but with a nitro group instead of a carbonyl group.
2-Amino-6-bromophenylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: this compound is unique due to its combination of amino, bromo, and carbonyl groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-(2-amino-6-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHKNFJKGIVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736072 | |
| Record name | 1-(2-Amino-6-bromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55830-09-6 | |
| Record name | 1-(2-Amino-6-bromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


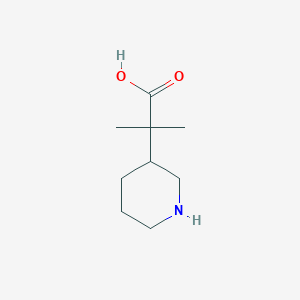
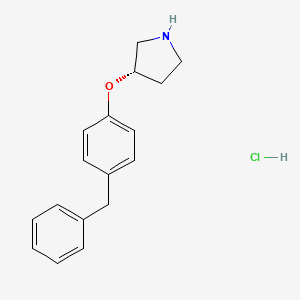
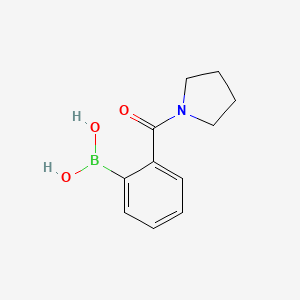
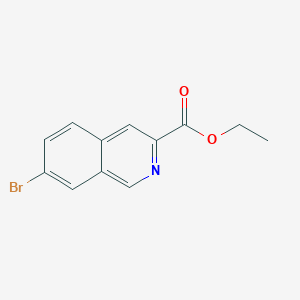
![Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B1510389.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene 2,2,2-trifluoroacetate](/img/structure/B1510398.png)

![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1510404.png)
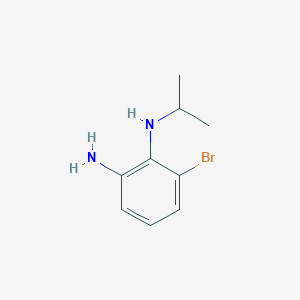
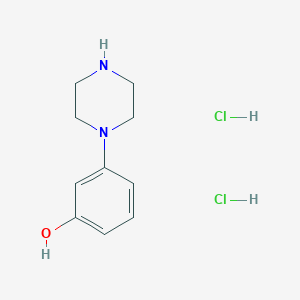
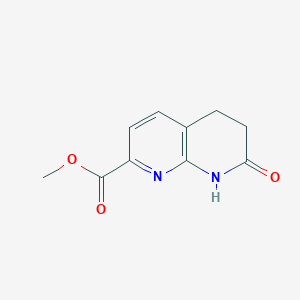
![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B1510417.png)

